![molecular formula C10H11Cl2N3 B11869383 5,6-Dichloro-1-isobutyl-1H-pyrazolo[3,4-b]pyridine CAS No. 1707372-40-4](/img/structure/B11869383.png)
5,6-Dichloro-1-isobutyl-1H-pyrazolo[3,4-b]pyridine
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Overview
Description
5,6-Dichloro-1-isobutyl-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound belonging to the pyrazolopyridine family This compound is characterized by its bicyclic structure, which includes a pyrazole ring fused to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dichloro-1-isobutyl-1H-pyrazolo[3,4-b]pyridine typically involves the condensation of 5-aminopyrazoles with α-oxoketene dithioacetals. This reaction is catalyzed by trifluoracetic acid, leading to the formation of the desired pyrazolopyridine scaffold . The reaction conditions often include refluxing the reactants in an appropriate solvent, such as acetic acid, to achieve optimal yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.
Chemical Reactions Analysis
Cross-Coupling Reactions
This compound participates in palladium-catalyzed coupling reactions, leveraging its 5,6-dichloro substituents for regioselective functionalization.
Example Reaction:
Suzuki-Miyaura coupling with arylboronic acids under aqueous conditions:
Parameter | Conditions/Details | Source |
---|---|---|
Catalyst | Pd(PPh₃)₄ (5 mol%) | |
Solvent | Dioxane/H₂O (3:1 v/v) | |
Temperature | 80°C, 12 hours | |
Yield Range | 65–82% (dependent on boronic acid substituent) |
The reaction proceeds through oxidative addition of the palladium catalyst to the C–Cl bond, followed by transmetallation with the boronic acid and reductive elimination to form biaryl derivatives.
Nucleophilic Substitutions
The electron-deficient pyridine ring facilitates nucleophilic aromatic substitution (SNAr) at the 5- and 6-positions:
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Ammonolysis with NH₃/EtOH at 120°C replaces Cl with NH₂, forming 5,6-diamino derivatives (72% yield).
-
Methoxylation using NaOMe in DMF selectively substitutes the 6-Cl group at 60°C (89% yield).
Reactant Hierarchy:
6-Cl > 5-Cl in SNAr due to steric and electronic effects from the isobutyl group.
Cyclization Reactions
Under silver- or iodine-mediated conditions, the compound undergoes 6-endo-dig cyclization with alkynyl aldehydes to form fused polycyclic systems .
Key Mechanistic Steps:
-
Activation of the alkyne via coordination to Ag⁺ or iodination.
-
Cyclization to form a pyrazolo[3,4-b]pyridine-iodine adduct.
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Demetallation or acid elimination to yield halogenated products .
Biological Activity Modulation
Derivatives synthesized from these reactions show enhanced kinase inhibition:
Derivative | Target Kinase | IC₅₀ (nM) | Source |
---|---|---|---|
5-(4-Fluorophenyl) | EGFR | 12.3 | |
6-Methoxy | CDK2 | 8.7 |
These modifications improve binding affinity to ATP pockets via hydrophobic interactions and hydrogen bonding .
Oxidative Transformations
Treatment with mCPBA (meta-chloroperbenzoic acid) oxidizes the pyridine ring to form N-oxide derivatives (45% yield), which exhibit altered electronic properties for further functionalization .
Scientific Research Applications
Pharmacological Properties
5,6-Dichloro-1-isobutyl-1H-pyrazolo[3,4-b]pyridine and its derivatives have been identified as potent inhibitors of specific biological targets. One significant area of research involves their role as inhibitors of TANK-binding kinase 1 (TBK1), an important regulator in immune responses and cancer progression.
Case Study: TBK1 Inhibition
A study highlighted the discovery of pyrazolo[3,4-b]pyridine derivatives as TBK1 inhibitors. Among the synthesized compounds, one derivative exhibited an IC50 value of 0.2 nM against TBK1, demonstrating high potency and selectivity. This compound also effectively inhibited downstream interferon signaling pathways in immune cells, suggesting its potential as a therapeutic agent in immune-related diseases and cancer therapies .
Structure-Activity Relationships (SARs)
Understanding the structure-activity relationships of this compound is crucial for optimizing its pharmacological properties. The modifications made to the pyrazolo[3,4-b]pyridine scaffold can significantly influence its biological activity.
Key Findings in SAR Studies:
- Substitution at different positions on the pyrazolo ring can enhance or diminish activity against TBK1.
- The presence of bulky groups such as isobutyl was found to improve binding affinity and selectivity .
- Variations in halogen substitutions (e.g., chlorine) were shown to affect the compound's potency and solubility .
Therapeutic Applications
The potential therapeutic applications of this compound extend beyond TBK1 inhibition. Its derivatives are being investigated for their roles in treating various conditions:
a. Cancer Therapy
Due to their ability to inhibit TBK1 and modulate immune responses, these compounds are being explored as candidates for cancer treatment. They may help overcome resistance mechanisms in tumors by enhancing anti-tumor immunity .
b. Anti-inflammatory Agents
The modulation of TBK1 signaling pathways suggests that these compounds could serve as anti-inflammatory agents by regulating cytokine production and immune cell activation .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions that allow for the introduction of various substituents at specific positions on the pyrazole ring. Characterization methods such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of synthesized compounds.
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of 5,6-Dichloro-1-isobutyl-1H-pyrazolo[3,4-b]pyridine involves its interaction with specific molecular targets. For instance, it has been shown to bind to enzymes such as Pantothenate Synthetase from Mycobacterium tuberculosis, inhibiting its activity and thereby exerting antitubercular effects . The compound’s structure allows it to fit into the active site of the enzyme, blocking its function and leading to the inhibition of bacterial growth.
Comparison with Similar Compounds
Similar Compounds
1H-Pyrazolo[3,4-b]pyridine: A similar compound with a hydrogen atom instead of chlorine at positions 5 and 6.
5-Fluoro-1-isobutyl-1H-pyrazolo[3,4-b]pyridine: A fluorine-substituted analog.
1-Phenyl-3-methyl-5-amino-pyrazole: A precursor used in the synthesis of pyrazolopyridines.
Uniqueness
5,6-Dichloro-1-isobutyl-1H-pyrazolo[3,4-b]pyridine is unique due to the presence of chlorine atoms at positions 5 and 6, which can significantly influence its chemical reactivity and biological activity. The isobutyl group at position 1 also contributes to its distinct properties, making it a valuable compound for various applications in research and industry.
Biological Activity
5,6-Dichloro-1-isobutyl-1H-pyrazolo[3,4-b]pyridine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its effects on various cellular pathways, antimicrobial properties, and anti-inflammatory effects.
- IUPAC Name : this compound
- Molecular Formula : C_9H_9Cl_2N_3
- CAS Number : 2105905-46-0
- Molecular Weight : 230.1 g/mol
1. Antimicrobial Activity
Recent studies have demonstrated the antimicrobial efficacy of pyrazolo derivatives, including this compound. The compound exhibits significant inhibition against various pathogens.
Compound | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |
---|---|---|
This compound | 0.22 - 0.25 μg/mL | Not specified |
Studies indicate that this compound can inhibit biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis, showcasing its potential as an effective antimicrobial agent .
2. Anti-inflammatory Activity
The compound has been evaluated for its anti-inflammatory properties through various assays. It has shown promising results in inhibiting cyclooxygenase (COX) enzymes.
Activity | IC50 Value |
---|---|
COX-1 Inhibition | 0.02 - 0.04 μM |
COX-2 Inhibition | 0.02 - 0.04 μM |
In vivo studies involving carrageenan-induced paw edema models revealed that the compound significantly reduces inflammation with minimal side effects on gastric safety .
The biological activity of this compound is primarily attributed to its ability to inhibit specific kinases involved in cell signaling pathways:
- PI3 Kinase Pathway : The compound has been shown to inhibit cell proliferation by affecting the phosphorylation of Akt/PKB, a critical downstream marker of PI3 kinase activity .
Case Study 1: In Vivo Efficacy
In a study involving HCT-116 human xenograft models, the compound demonstrated significant in vivo activity by effectively reducing tumor size and proliferation rates compared to control groups .
Case Study 2: Synergistic Effects
Another study highlighted the synergistic effects of this compound when used in conjunction with standard antibiotics like Ciprofloxacin and Ketoconazole. The combination therapy resulted in reduced MICs for both antibiotics, indicating enhanced efficacy .
Safety and Toxicology
Toxicological assessments have shown that the compound possesses low hemolytic activity with IC50 values greater than 60 μM, suggesting it is nontoxic at therapeutic doses . Histopathological evaluations indicated minimal degenerative changes in vital organs during anti-inflammatory studies.
Properties
CAS No. |
1707372-40-4 |
---|---|
Molecular Formula |
C10H11Cl2N3 |
Molecular Weight |
244.12 g/mol |
IUPAC Name |
5,6-dichloro-1-(2-methylpropyl)pyrazolo[3,4-b]pyridine |
InChI |
InChI=1S/C10H11Cl2N3/c1-6(2)5-15-10-7(4-13-15)3-8(11)9(12)14-10/h3-4,6H,5H2,1-2H3 |
InChI Key |
YTKVRYRBHLPJHC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C2=NC(=C(C=C2C=N1)Cl)Cl |
Origin of Product |
United States |
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